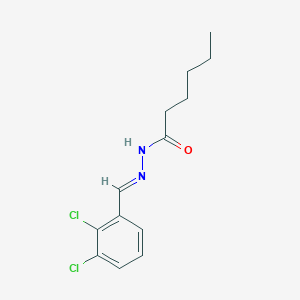
N'-(2-chlorobenzylidene)-4-methylbenzohydrazide
Descripción general
Descripción
N'-(2-chlorobenzylidene)-4-methylbenzohydrazide, also known as CMH, is a hydrazone compound that has gained significant attention in scientific research due to its diverse range of applications. CMH is a yellow crystalline powder that is soluble in organic solvents and is commonly used in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N'-(2-chlorobenzylidene)-4-methylbenzohydrazide is not fully understood, but it is believed to act through the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N'-(2-chlorobenzylidene)-4-methylbenzohydrazide can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the expression of genes involved in cancer cell proliferation. Furthermore, N'-(2-chlorobenzylidene)-4-methylbenzohydrazide has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N'-(2-chlorobenzylidene)-4-methylbenzohydrazide in lab experiments is its high purity and stability. However, it is important to note that N'-(2-chlorobenzylidene)-4-methylbenzohydrazide is highly reactive and can be sensitive to changes in pH, temperature, and other environmental factors. Additionally, the synthesis of N'-(2-chlorobenzylidene)-4-methylbenzohydrazide can be time-consuming and requires specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research involving N'-(2-chlorobenzylidene)-4-methylbenzohydrazide. One area of interest is the development of novel N'-(2-chlorobenzylidene)-4-methylbenzohydrazide derivatives with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2-chlorobenzylidene)-4-methylbenzohydrazide and its potential applications in other areas of medicine.
In conclusion, N'-(2-chlorobenzylidene)-4-methylbenzohydrazide is a promising compound with a diverse range of applications in scientific research. Its unique properties make it a valuable tool for studying cancer cell growth, inflammation, and other physiological processes. Further research is needed to fully understand the potential of N'-(2-chlorobenzylidene)-4-methylbenzohydrazide and its derivatives in medicine and other fields.
Aplicaciones Científicas De Investigación
N'-(2-chlorobenzylidene)-4-methylbenzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antitumor, and anti-inflammatory properties. Additionally, N'-(2-chlorobenzylidene)-4-methylbenzohydrazide has been found to have a significant inhibitory effect on the growth of cancer cells, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-11-6-8-12(9-7-11)15(19)18-17-10-13-4-2-3-5-14(13)16/h2-10H,1H3,(H,18,19)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBVPNMMKMGPOB-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chlorobenzylidene)-4-methylbenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















